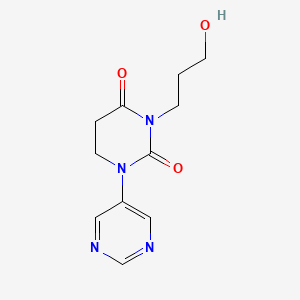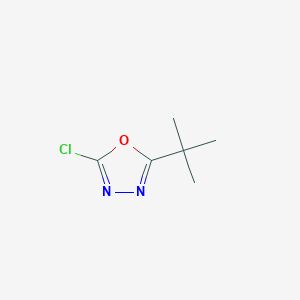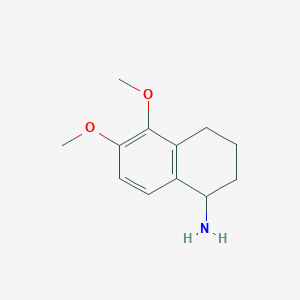![molecular formula C10H12N4O2 B13112706 Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate typically involves the reaction of 6-methylimidazo[1,2-a]pyrazine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in chloroform or iodine in acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique biological activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Used in chemiluminescence studies.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one: Another chemiluminescent compound.
Uniqueness
Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate stands out due to its unique combination of the imidazo[1,2-a]pyrazine scaffold and the methyl ester group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research applications and potential therapeutic uses .
属性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
methyl 2-[(6-methylimidazo[1,2-a]pyrazin-3-yl)amino]acetate |
InChI |
InChI=1S/C10H12N4O2/c1-7-6-14-8(3-11-7)12-4-9(14)13-5-10(15)16-2/h3-4,6,13H,5H2,1-2H3 |
InChI 键 |
OWYISDDBGDMABX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=CN=C2C=N1)NCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)






![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)






